molecular formula C28H28O4Si B091441 TETRA-O-CRESOL ORTHOSILICATE CAS No. 16714-40-2

TETRA-O-CRESOL ORTHOSILICATE

Cat. No.: B091441
CAS No.: 16714-40-2
M. Wt: 456.6 g/mol
InChI Key: TWMWZRUDJDOLDG-UHFFFAOYSA-N
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Description

TETRA-O-CRESOL ORTHOSILICATE is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicic acid core bonded to four 2-methylphenyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester typically involves the esterification of silicic acid with 2-methylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this process include silicic acid and 2-methylphenol, along with a suitable catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester involves large-scale esterification reactions. The process is optimized to achieve high yields and purity of the final product. Industrial production methods may include continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

TETRA-O-CRESOL ORTHOSILICATE undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield silicic acid and 2-methylphenol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions of acids or bases are commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Substitution: Various reagents, including alkyl halides and organometallic compounds, are used for substitution reactions.

Major Products Formed

    Hydrolysis: Silicic acid and 2-methylphenol.

    Oxidation: Oxidized derivatives of the original ester.

    Substitution: New organosilicon compounds with substituted functional groups.

Scientific Research Applications

TETRA-O-CRESOL ORTHOSILICATE has a wide range of applications in scientific research, including:

    Materials Science: Used in the synthesis of advanced materials with unique properties.

    Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.

    Nanotechnology: Utilized in the fabrication of nanostructured materials and devices.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis, releasing silicic acid and 2-methylphenol, which can further participate in various biochemical processes. The compound’s unique structure allows it to interact with specific molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Silicic acid (H4SiO4), tetraethyl ester: Similar in structure but with ethyl groups instead of 2-methylphenyl groups.

    Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester: Contains 1-methylethyl groups instead of 2-methylphenyl groups.

Uniqueness

TETRA-O-CRESOL ORTHOSILICATE is unique due to the presence of 2-methylphenyl ester groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science, catalysis, and nanotechnology, distinguishing it from other similar compounds.

Properties

IUPAC Name

tetrakis(2-methylphenyl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O4Si/c1-21-13-5-9-17-25(21)29-33(30-26-18-10-6-14-22(26)2,31-27-19-11-7-15-23(27)3)32-28-20-12-8-16-24(28)4/h5-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMWZRUDJDOLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1O[Si](OC2=CC=CC=C2C)(OC3=CC=CC=C3C)OC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066106
Record name Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16714-40-2
Record name Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16714-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(2-methylphenyl) orthosilicate
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